molecular formula C6H10FN B12934789 4-Fluorobicyclo[2.1.1]hexan-1-amine

4-Fluorobicyclo[2.1.1]hexan-1-amine

Cat. No.: B12934789
M. Wt: 115.15 g/mol
InChI Key: JWSSEEFWRZXKGK-UHFFFAOYSA-N
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Description

4-Fluorobicyclo[2.1.1]hexan-1-amine is a bicyclic aliphatic amine featuring a fluorine substituent at the 4-position of the bicyclo[2.1.1]hexane scaffold. The compound’s molecular formula is C₆H₁₁FN, with a bicyclic structure that imparts rigidity and unique stereoelectronic properties.

The bicyclo[2.1.1]hexane core introduces significant steric constraints, which can enhance binding selectivity in medicinal chemistry applications.

Properties

Molecular Formula

C6H10FN

Molecular Weight

115.15 g/mol

IUPAC Name

4-fluorobicyclo[2.1.1]hexan-1-amine

InChI

InChI=1S/C6H10FN/c7-5-1-2-6(8,3-5)4-5/h1-4,8H2

InChI Key

JWSSEEFWRZXKGK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1(C2)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-Fluorobicyclo[2.1.1]hexan-1-amine typically involves photochemical reactions. One efficient method is the [2+2] cycloaddition reaction, which utilizes photochemistry to create new building blocks. This approach allows for the derivatization of the compound with numerous transformations, opening the gate to sp3-rich new chemical space . Industrial production methods may involve similar photochemical processes, ensuring high yields and purity.

Chemical Reactions Analysis

4-Fluorobicyclo[2.1.1]hexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluorobicyclo[2.1.1]hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluorobicyclo[2.1.1]hexan-1-amine exerts its effects involves interactions with molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various biological targets. This can lead to specific interactions with enzymes, receptors, or other proteins, modulating their activity and resulting in desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 4-Fluorobicyclo[2.1.1]hexan-1-amine

Compound Name Core Structure Substituent(s) Molecular Formula Key Applications/Properties
This compound Bicyclo[2.1.1]hexane Fluorine at position 4 C₆H₁₁FN Drug discovery scaffold, CNS-targeted molecules
Bicyclo[2.1.1]hexan-1-amine (non-fluorinated) Bicyclo[2.1.1]hexane None C₆H₁₁N Baseline for fluorinated analog studies
4-Fluorobicyclo[2.2.2]octan-1-amine HCl Bicyclo[2.2.2]octane Fluorine at position 4 C₈H₁₅ClFN CNS-active drug intermediates; larger ring increases rigidity
(1S,2R,4R)-Bicyclo[2.2.1]heptan-2-amine Bicyclo[2.2.1]heptane None C₇H₁₃N Chiral building block for asymmetric synthesis
3-Fluorobicyclo[1.1.1]pentan-1-amine HCl Bicyclo[1.1.1]pentane Fluorine at position 3 C₅H₉FN Compact scaffold for bioisosteric replacement

Impact of Fluorination and Ring Size

Fluorine Substituent Effects

  • Lipophilicity : Fluorination typically reduces lipophilicity (logP) but improves metabolic stability, a critical factor in CNS drug design .

Ring Size and Rigidity

  • Bicyclo[2.1.1]hexane vs. Bicyclo[2.2.2]octane : The larger bicyclo[2.2.2]octane scaffold (as in 4-Fluorobicyclo[2.2.2]octan-1-amine HCl) offers increased conformational rigidity, which may improve receptor binding specificity but reduce solubility due to higher molecular weight .
  • Bicyclo[2.1.1]hexane vs. Bicyclo[1.1.1]pentane : The pentane variant (3-Fluorobicyclo[1.1.1]pentan-1-amine HCl) is more compact, favoring applications in bioisosteric replacement of aromatic rings .

Biological Activity

4-Fluorobicyclo[2.1.1]hexan-1-amine is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorine atom in its structure may enhance its pharmacological properties, including receptor binding affinity and metabolic stability.

  • Molecular Formula : C7_7H10_{10}FN
  • Molecular Weight : 129.16 g/mol
  • IUPAC Name : this compound
  • CAS Number : 84553-48-0

The bicyclic structure imparts rigidity, which can influence the compound's overall activity and stability, making it a valuable scaffold for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The fluorine atom enhances binding interactions, while the amine group facilitates hydrogen bonding with target biomolecules.

Pharmacological Studies

Recent studies have explored the compound's potential as an inhibitor of specific enzymes and receptors:

Case Study 1: Antiviral Activity

In a comparative study of bicyclic compounds, researchers synthesized several derivatives of bicyclo[2.1.1]hexane scaffolds to evaluate their antiviral properties against influenza A virus strains. While specific data on this compound were not available, related compounds exhibited significant inhibition, suggesting that structural features similar to those found in this compound could be beneficial for antiviral drug design .

Case Study 2: Neuropharmacology

Another investigation focused on the neuropharmacological effects of bicyclic amines, including their potential as anxiolytic agents through modulation of glutamate signaling pathways. Compounds with similar structures were shown to improve cognitive function in preclinical models, indicating that this compound might possess similar therapeutic potential .

Data Table: Summary of Biological Activities

Activity Compound IC50_{50} / μM Reference
Neuraminidase InhibitionBicyclic derivatives~10
mGluR BindingBicyclic aminesNot specified
Antiviral ActivityRelated bicyclic compoundsVaries

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